molecular formula C12H16N2O3S B14630090 N-(Phenylcarbamoyl)-L-methionine CAS No. 55021-15-3

N-(Phenylcarbamoyl)-L-methionine

Cat. No.: B14630090
CAS No.: 55021-15-3
M. Wt: 268.33 g/mol
InChI Key: HQLHNJUMHYRCJL-JTQLQIEISA-N
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Description

N-(Phenylcarbamoyl)-L-methionine is a synthetic derivative of the essential amino acid L-methionine, modified by the introduction of a phenylcarbamoyl group. This structural alteration aims to enhance or diversify its biological activity, particularly in therapeutic applications. Methionine itself is critical in transmethylation processes and exhibits hepatoprotective properties . The phenylcarbamoyl moiety, characterized by a phenyl group linked via a carbamate bond, may influence pharmacokinetic properties such as solubility, stability, and target binding affinity.

Properties

CAS No.

55021-15-3

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid

InChI

InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1

InChI Key

HQLHNJUMHYRCJL-JTQLQIEISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylcarbamoyl-methionine typically involves the reaction of methionine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Methionine+Phenyl IsocyanateN-phenylcarbamoyl-methionine\text{Methionine} + \text{Phenyl Isocyanate} \rightarrow \text{N-phenylcarbamoyl-methionine} Methionine+Phenyl Isocyanate→N-phenylcarbamoyl-methionine

The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of N-phenylcarbamoyl-methionine may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the recovery and recycling of solvents and unreacted starting materials to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-phenylcarbamoyl-methionine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylcarbamoyl group can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: N-phenylcarbamoyl-methionine amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-phenylcarbamoyl-methionine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity of phenylcarbamoyl groups.

    Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to methionine.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-phenylcarbamoyl-methionine involves its interaction with various molecular targets and pathways. The phenylcarbamoyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, it may act as a prodrug, releasing methionine upon enzymatic cleavage, thereby exerting its effects through the methionine metabolic pathways.

Comparison with Similar Compounds

N-(m-Aminobenzoyl)-L-methionine (m-ABM)

  • Structure: L-methionine conjugated with m-aminobenzoic acid via an amide bond.
  • Synthesis : Derived from the reduction of N-(m-nitrobenzoyl)-L-methionine (m-NBM) using ammonium sulfide .
  • Pharmacological Activity: Demonstrated significant hepatoprotective effects in paracetamol-induced liver injury models, normalizing serum transaminases (SGOT, SGPT) and bilirubin levels within seven days.
  • Toxicity : Low toxicity profile in rodent models .

N-(m-Nitrobenzoyl)-L-methionine (m-NBM)

  • Structure : L-methionine conjugated with m-nitrobenzoic acid.
  • Synthesis : Condensation of m-nitrobenzoyl chloride with L-methionine under controlled conditions (20–25°C, 2-hour reaction time) .
  • Pharmacological Activity: Moderate hepatoprotective activity but less effective than m-ABM. Induced minor hepatic steatosis and inflammation in treated animals .
  • Toxicity : Higher toxicity than m-ABM, necessitating cautious dosing .

N-Ac-DL-Methionine and Derivatives

  • Structure : Acetylated methionine with varying stereochemistry.
  • Applications : Used in enzymatic resolution processes for producing L-methionine. Separation efficiency via ion-exchange chromatography achieves 85% yield for L-methionine and 75% for N-Ac-D-methionine .
  • Relevance : Highlights the importance of functional group modifications (e.g., acetylation vs. phenylcarbamoylation) in optimizing pharmacokinetics and industrial scalability.

Phenylcarbamoyl-Containing Compounds

N-(Phenylcarbamoyl)benzamide

  • Structure : Benzamide backbone with a phenylcarbamoyl substituent.
  • Pharmacological Activity : Exhibited potent cytotoxicity against HeLa cells (IC₈₀ = 0.8 mM vs. 4.3 mM for hydroxyurea). Molecular docking suggested strong binding affinity (-72.06 kcal/mol rerank score) to cancer targets .
  • ADMET Profile : Favorable absorption, distribution, and excretion with low toxicity .

3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide

  • Structure : Propanamide derivative with phenylcarbamoyl and chloropyridinyl groups.
  • Activity : Demonstrated superior reducing power and antioxidant properties compared to analogues .

Other Methionine Derivatives

N-Furanylpropenyl-L-methionine (CAS 261179-09-3)

  • Structure : L-methionine conjugated with a furanylpropenyl group.
  • Applications : Proposed as a biochemical probe due to its reactive propenyl group and furan ring, enabling participation in conjugation reactions .

Peptide-Conjugated Methionine Derivatives

  • Structure : Complex peptides linked to methionine (e.g., DTXSID90929579).
  • Applications : Investigated for specialized roles in protein synthesis modulation or enzyme inhibition .

Comparative Data Table

Compound Structure Highlights Key Activity Efficacy Metrics Toxicity Source
m-ABM m-aminobenzoyl + methionine Hepatoprotective Normalized SGOT/SGPT in 7d Low
m-NBM m-nitrobenzoyl + methionine Moderate hepatoprotection Partial enzyme reduction Moderate
N-(Phenylcarbamoyl)benzamide Phenylcarbamoyl + benzamide Cytotoxic (HeLa cells) IC₈₀ = 0.8 mM Low (ADMET)
N-Ac-DL-Methionine Acetylated methionine Industrial resolution 85% L-methionine yield Not reported

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